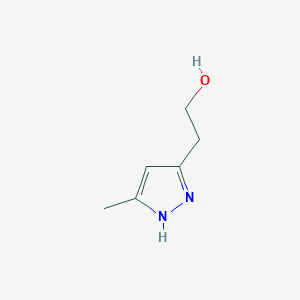

2-(5-methyl-1H-pyrazol-3-yl)ethanol

Description

Contextual Significance of Pyrazole-Containing Ethanol (B145695) Derivatives in Chemical Sciences

Pyrazole (B372694) derivatives bearing ethanol functionalities are of particular importance due to the bifunctional nature they possess. The pyrazole ring itself can act as a ligand for metal ions, a hydrogen bond donor or acceptor, and a core structure for pharmacologically active molecules. The addition of a hydroxyl group from the ethanol substituent introduces a site for further reactions, such as esterification or etherification, and can also participate in hydrogen bonding, influencing the molecule's solubility and crystal packing. This combination of a versatile heterocyclic core and a reactive side chain makes pyrazole-containing ethanol derivatives attractive building blocks in supramolecular chemistry, materials science, and medicinal chemistry.

Overview of Principal Research Trajectories for 2-(5-methyl-1H-pyrazol-3-yl)ethanol

Research concerning this compound and its close analogs primarily follows two main trajectories: coordination chemistry and medicinal chemistry.

In coordination chemistry , the pyrazole moiety, with its two nitrogen atoms, acts as an effective ligand for a variety of metal ions. The ethanol group can also coordinate to a metal center, making the molecule a bidentate ligand. This chelation can lead to the formation of stable metal complexes with interesting magnetic, electronic, and catalytic properties. Research in this area explores the synthesis and characterization of these metal complexes and their potential applications in areas such as catalysis and materials science. For instance, the coordination behavior of the related ligand (3,5-dimethyl-1H-pyrazol-1-yl)ethanol with Cu(II), Zn(II), Cd(II), and Pb(II) has been investigated, revealing its bidentate coordination mode in the solid state. mdpi.com

In medicinal chemistry , the pyrazole nucleus is a well-established "privileged scaffold," meaning it is a structural motif that is frequently found in biologically active compounds. sigmaaldrich.comjmchemsci.comnih.gov Pyrazole derivatives have been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. mdpi.com The ethanol substituent on the pyrazole ring can influence the pharmacokinetic properties of the molecule and provide a handle for attaching it to other molecular fragments to create more complex drug candidates.

Structural and Functional Relevance within Heterocyclic Chemistry

The structure of this compound is intrinsically linked to its chemical function. The pyrazole ring is aromatic, which confers stability to the molecule. The positions of the substituents are crucial. The methyl group at the 5-position and the ethanol group at the 3-position (or vice versa, due to tautomerism) influence the electronic distribution within the ring and the steric accessibility of the nitrogen atoms for coordination or intermolecular interactions.

A key structural feature of unsymmetrically substituted pyrazoles like this compound is annular tautomerism . This phenomenon involves the migration of the N-H proton between the two nitrogen atoms of the pyrazole ring, leading to two different tautomeric forms: this compound and 2-(3-methyl-1H-pyrazol-5-yl)ethanol. The predominant tautomer in a given environment (solution or solid state) depends on factors such as the solvent, temperature, and the nature of the substituents. This tautomerism is a critical consideration in its reactivity and its interactions with biological targets or metal ions.

The synthesis of such pyrazoles is typically achieved through the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648). For this compound, a plausible synthetic route involves the reaction of 5-hydroxy-2-pentanone with hydrazine hydrate.

While specific experimental data for this compound is not widely available in the surveyed literature, data for closely related compounds provides insight into its expected properties. For example, the crystal structure of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol has been determined, revealing details about bond lengths, bond angles, and intermolecular interactions which are likely to be similar in the title compound.

Detailed Research Findings

Although specific research articles focusing solely on this compound are limited in the public domain, analysis of related structures allows for the extrapolation of expected data.

Synthesis and Characterization:

The most common and direct route to synthesizing 3,5-disubstituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. mdpi.com For this compound, the logical precursors would be a derivative of acetylacetone (B45752) and hydrazine hydrate. The reaction is often carried out in a protic solvent like ethanol.

Spectroscopic Data:

Detailed spectroscopic data for the title compound is not readily found in the reviewed literature. However, representative data for a closely related analog, 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, provides an indication of the expected spectral features.

Table 1: Representative Spectroscopic Data for a Closely Related Pyrazole-Ethanol Derivative

| Spectroscopic Technique | Observed Features for 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol |

|---|---|

| ¹H NMR (in CDCl₃) | Signals corresponding to the methyl protons, the methylene (B1212753) protons of the ethanol group, the pyrazole ring proton, and the protons of the pyridine (B92270) ring. |

| ¹³C NMR (in CDCl₃) | Resonances for the methyl carbon, the two carbons of the ethanol side chain, and the carbons of the pyrazole and pyridine rings. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H stretching (from the ethanol group), N-H stretching (from the pyrazole ring), C-H stretching, and C=N/C=C stretching of the aromatic rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound, along with fragmentation patterns characteristic of the pyrazole and ethanol moieties. |

Note: This data is for a related compound and is presented for illustrative purposes. The exact chemical shifts and absorption frequencies for this compound may vary.

Crystal Structure and Tautomerism:

The solid-state structure of pyrazole derivatives is of significant interest as it reveals the details of intermolecular interactions, such as hydrogen bonding, which govern the material's properties. For this compound, the presence of both an N-H group and a hydroxyl group allows for the formation of extensive hydrogen-bonding networks.

As previously mentioned, this compound exists as a mixture of two tautomers. The equilibrium between these forms is a dynamic process. In the solid state, it is likely that one tautomer will be favored and will pack in a regular, crystalline arrangement. The specific tautomer that crystallizes can be influenced by the crystallization conditions.

Structure

2D Structure

3D Structure

Properties

CAS No. |

57245-93-9 |

|---|---|

Molecular Formula |

C6H10N2O |

Molecular Weight |

126.16 g/mol |

IUPAC Name |

2-(5-methyl-1H-pyrazol-3-yl)ethanol |

InChI |

InChI=1S/C6H10N2O/c1-5-4-6(2-3-9)8-7-5/h4,9H,2-3H2,1H3,(H,7,8) |

InChI Key |

OPEPDLKKQYIKIS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1)CCO |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 5 Methyl 1h Pyrazol 3 Yl Ethanol

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an electron-rich aromatic heterocycle, which generally favors electrophilic substitution. mdpi.com The reactivity of the ring is significantly influenced by the two adjacent nitrogen atoms and the existing substituents.

Electrophilic Substitution: The presence of two nitrogen atoms in the pyrazole ring reduces the electron density at the C3 and C5 positions, making the C4 position the most susceptible to electrophilic attack. globalresearchonline.netchemicalbook.com This is a well-established reactivity pattern for pyrazole derivatives. mdpi.comnih.gov Common electrophilic substitution reactions include:

Halogenation: Reaction with halogens, such as bromine, typically results in substitution at the C4 position. globalresearchonline.net

Nitration and Sulfonation: These reactions are also expected to occur at the C4 position, a characteristic feature of the pyrazole's aromaticity. globalresearchonline.net

The directing effects of the substituents on the 2-(5-methyl-1H-pyrazol-3-yl)ethanol ring—the methyl group at C5 and the 2-hydroxyethyl group at C3—are crucial. Both are generally considered to be activating groups, further enhancing the electron density at the C4 position and facilitating electrophilic substitution.

Nucleophilic Substitution: Nucleophilic attack on the pyrazole ring itself is less common due to its electron-rich nature. However, such reactions can occur at the C3 and C5 positions, which are comparatively electron-deficient. mdpi.comnih.gov Nucleophilic substitution is more likely to happen on a pyrazole ring that has been activated by strong electron-withdrawing groups or through the formation of a pyrazolium (B1228807) cation. chemicalbook.com For instance, N-nitropyrazoles have been shown to undergo nucleophilic substitution reactions. acs.org In the case of this compound, direct nucleophilic substitution on the unsubstituted ring is not a primary reaction pathway under normal conditions.

Reactions Involving the Hydroxyl Group and Aliphatic Chain

The 2-hydroxyethyl side chain offers a variety of potential chemical transformations characteristic of primary alcohols.

Reactions of the Hydroxyl Group: The primary hydroxyl group can undergo several common reactions:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst will form the corresponding esters.

Etherification: Treatment with an alkyl halide in the presence of a base will yield an ether.

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), or further to a carboxylic acid, 2-(5-methyl-1H-pyrazol-3-yl)acetic acid, using strong oxidizing agents such as potassium permanganate (B83412) or chromic acid.

Conversion to Alkyl Halides: The hydroxyl group, being a poor leaving group, can be converted into a good leaving group to facilitate substitution. Reaction with strong hydrohalic acids (HBr, HCl) or reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl group with a halogen. mdpi.com

Reactions of the Aliphatic Chain: The ethyl bridge is generally unreactive. However, the carbon alpha to the pyrazole ring and the carbon bearing the hydroxyl group are activated towards certain reactions. The presence of the pyrazole ring can influence the reactivity of the adjacent methylene (B1212753) group.

Tautomeric Equilibria and their Influence on Reactivity

For this compound, the more relevant tautomerism involves the pyrazole ring itself, particularly if considering its potential existence in a pyrazolone (B3327878) form under certain conditions, though the primary alcohol substituent makes this less direct than for a simple 5-hydroxypyrazole.

Pyrazoles unsubstituted at the N1 position can exhibit annular tautomerism, where the proton on the nitrogen can reside on either N1 or N2. In a 3,5-disubstituted pyrazole, these two forms are equivalent. However, for 5-hydroxypyrazoles, three tautomeric forms can exist: the OH-form (hydroxypyrazole), the NH-form, and the CH-form (a pyrazolin-5-one). mdpi.comresearchgate.net The equilibrium between these forms is influenced by the substituents and the solvent. nih.gov

The predominant tautomeric form significantly impacts the molecule's reactivity. For example, if a pyrazolone tautomer were present, it would exhibit reactivity characteristic of ketones at the C5 position and amides. The hydroxyl form, on the other hand, would display phenolic-like acidity and reactivity. The specific tautomeric equilibrium for this compound would depend on the conditions, but the 1H-pyrazole form is generally the most stable and is the form in which the compound is typically represented.

Acid-Base Properties and Protonation States

The structure of this compound contains both acidic and basic centers, meaning it is an amphoteric compound. researchgate.netresearchgate.net

Acidity: The proton on the N1 nitrogen (a pyrrole-type nitrogen) is weakly acidic, with a pKa value for the pyrazole conjugate acid around 2.5. nih.gov The hydroxyl group on the ethyl side chain is also weakly acidic, with a pKa similar to that of ethanol (B145695) (around 16-18). indiana.edu The N-H proton of the pyrazole ring is generally more acidic than the O-H proton of the alcohol.

Basicity: The nitrogen atom at the N2 position (a pyridine-type nitrogen) has a lone pair of electrons and is basic, with a pKb for pyrazole of about 11.5. chemicalbook.com

Protonation will occur at the N2 nitrogen, forming a pyrazolium cation. This protonation decreases the electron density of the ring, making it less susceptible to electrophilic attack at C4 and potentially more susceptible to nucleophilic attack at C3 or C5. globalresearchonline.netchemicalbook.com Deprotonation, on the other hand, would most likely occur at the N1 position under basic conditions, forming a pyrazolate anion. This anion is a more potent nucleophile and is highly reactive towards electrophiles. chemicalbook.com

Table 1: Predicted Acid-Base Properties

| Functional Group | Property | Estimated pKa/pKb | Effect of Protonation/Deprotonation |

|---|---|---|---|

| Pyrazole N1-H | Acidic | ~2.5 (for conjugate acid) | Deprotonation forms a nucleophilic pyrazolate anion. |

| Pyrazole N2 | Basic | ~11.5 (pKb) | Protonation forms a pyrazolium cation, deactivating the ring towards electrophilic substitution. |

| Hydroxyl O-H | Acidic | ~16-18 | Deprotonation forms an alkoxide, a strong nucleophile. |

Thermal and Photochemical Stability Considerations

Thermal Stability: Pyrazole and its derivatives are generally thermally stable aromatic compounds. However, at high temperatures, decomposition can occur. Studies on nitropyrazoles, for instance, show that thermal decomposition often begins with the cleavage of the weakest bonds, such as the C-NO₂ or N-NO₂ bonds, or through intermolecular hydrogen shifts. bohrium.combohrium.comacs.org For this compound, thermal decomposition would likely involve the side chain first, or at very high temperatures, fragmentation of the pyrazole ring itself. The decomposition pathways for energetic pyrazole materials often lead to the elimination of N₂. bohrium.comacs.org

Photochemical Stability: The photochemical behavior of pyrazoles can be complex and depends on the substituents and the irradiation wavelength. N-substituted pyrazoles have been observed to undergo photoisomerization to imidazoles or photocleavage. semanticscholar.orgresearchgate.net Fused pyrazole systems, such as pyranopyrazoles, can undergo photodimerization or photocleavage when irradiated. semanticscholar.orgresearchgate.net For this compound, the pyrazole ring contains a chromophore that can absorb UV light. This absorption could potentially lead to photochemical reactions, such as isomerization or reactions involving the side chain, although specific studies on this compound are not widely available. The presence of the hydroxyl group might also influence the photochemical pathways.

Coordination Chemistry and Metal Complexation of 2 5 Methyl 1h Pyrazol 3 Yl Ethanol

Ligand Design Principles and Chelation Modes

The design of ligands is fundamental to controlling the structure and, consequently, the properties of the resulting metal complexes. The ligand 2-(5-methyl-1H-pyrazol-3-yl)ethanol incorporates key features that allow for predictable and controllable coordination behavior.

The this compound ligand possesses two potential donor sites: the pyrazole (B372694) ring's sp2-hybridized nitrogen atom and the terminal hydroxyl group's oxygen atom. This duality allows it to adopt different coordination modes depending on the metal center, the reaction conditions, and the presence of other coordinating species.

It can function as a monodentate ligand, coordinating to a metal center solely through the pyrazole nitrogen atom. This mode is observed in complexes where the hydroxyl group does not participate in coordination, which can be due to steric hindrance or the presence of stronger competing ligands. For instance, in related pyrazolyl-alcohol complexes, monodentate coordination through the pyrazole nitrogen has been reported, particularly for palladium. researchgate.netug.edu.gh

More commonly, the ligand acts in a bidentate fashion, forming a stable chelate ring with the metal ion. This chelation involves both the pyrazole nitrogen and the hydroxyl oxygen, creating a thermodynamically favored five- or six-membered ring structure. This bidentate N,O-coordination is a key principle in its design, leading to more stable complexes compared to monodentate analogues. The solid-state structures of cadmium(II) complexes with a similar ligand, (3,5-dimethyl-1H-pyrazol-1-yl)ethanol, have confirmed this bidentate coordination mode. researchgate.net The resulting complexes can exhibit various geometries, such as distorted tetrahedral or octahedral, depending on the coordination number of the metal ion and the stoichiometry of the complex. research-nexus.net

The nitrogen atom of the pyrazole ring is a soft donor, making it particularly suitable for coordinating with a wide range of transition metal ions. The pyrazole N-donor is crucial for the initial binding to the metal center. The oxygen atom of the ethanol (B145695) moiety is a hard donor, and its coordination is often essential for achieving a stable, chelated structure. The interplay between the softer nitrogen and harder oxygen donor atoms allows for fine-tuning of the electronic properties of the metal center. In many synthesized complexes, the coordination sphere is completed by other ligands, such as halides (Cl⁻, Br⁻), water, or ethanol molecules, which influence the final geometry and reactivity of the complex. nih.gov

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, such as ethanol or methanol. nih.gov The resulting products can be characterized by various techniques, including single-crystal X-ray diffraction, which provides definitive structural information.

This ligand and its analogues have been shown to form stable complexes with a variety of transition metals.

Zinc(II): Zinc complexes with pyrazole-based ligands are widely studied. For example, the reaction of pyrazole derivatives with zinc halides and other salts yields complexes with diverse stoichiometries and geometries, including tetrahedral and octahedral. bohrium.comnih.gov In a related system, a dichlorido{2-[(5-methyl-1H-pyrazol-3-yl-κN2)methyl]-1H-1,3-benzimidazole-κN3}zinc complex was synthesized and found to have a distorted tetrahedral coordination environment around the Zn(II) ion. research-nexus.net

Copper(II): Copper(II) readily forms complexes with pyrazole-ethanol type ligands. A mononuclear complex of a related ligand, N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, with copper nitrate (B79036) resulted in the formation of Cu(L)₂(C₂H₅OH)₂₂, where two ligand molecules and two ethanol molecules coordinate to the Cu(II) center. nih.gov The copper(II) ion in such complexes typically adopts a distorted octahedral or square planar geometry.

Cadmium(II): Cadmium(II) complexes have also been successfully synthesized. The reaction of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide with cadmium chloride yielded the mononuclear complex [Cd(L)₂Cl₂], where the cadmium ion is coordinated by two ligand molecules and two chloride ions. nih.gov

Iron(II/III): Iron complexes with pyrazole-containing ligands are of interest due to their potential magnetic and catalytic properties. An in-situ oxidation of a pyrazole-acetamide ligand in the presence of an iron(III) salt led to the formation of the mononuclear complex Fe(L)₂(H₂O)₂₂·2H₂O. nih.gov Other research has focused on high-spin iron(III) complexes with various pyrazoline and bis(pyrazolyl)pyridine ligands, which often exhibit octahedral geometries. acs.orguwc.ac.za

| Complex Formula | Metal Ion | Ligand | Coordination Geometry | Key Structural Features | Reference |

| [Cd(L¹)₂Cl₂] | Cd(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Distorted Octahedral | Mononuclear complex with two bidentate ligands and two chloride ions. | nih.gov |

| Cu(L¹)₂(C₂H₅OH)₂₂ | Cu(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Distorted Octahedral | Mononuclear complex; coordination sphere completed by two ethanol molecules. | nih.gov |

| Fe(L²)₂(H₂O)₂₂·2H₂O | Fe(III) | 3-(5-methyl-1H-pyrazol-3-yl)quinoxalin-2(1H)-one (from in-situ oxidation) | Distorted Octahedral | Mononuclear complex with two bidentate ligands and two coordinated water molecules. | nih.gov |

| [ZnCl₂(C₁₂H₁₂N₄)] | Zn(II) | 2-[(5-methyl-1H-pyrazol-3-yl)methyl]-1H-1,3-benzimidazole | Distorted Tetrahedral | Mononuclear complex; ligand acts as a bidentate N,N donor. | research-nexus.net |

| Zn(L)₂(H₂O)₄₂ | Zn(II) | ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate | Octahedral | Zinc ion is coordinated by two monodentate ligands and four water molecules. | bohrium.com |

Beyond the molecular level, the arrangement of individual complex units in the crystal lattice gives rise to supramolecular architectures. Hydrogen bonding plays a critical role in directing the self-assembly of these structures. The presence of both N-H groups in the pyrazole ring and the O-H group in the ethanol tail of this compound provides ample opportunity for hydrogen bond donation.

In the crystal structures of related complexes, extensive hydrogen bonding networks have been observed. For example, the coordination complexes of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide with Cd(II), Cu(II), and Fe(III) form one- and two-dimensional supramolecular architectures through various N-H···O, N-H···Cl, and O-H···O interactions. nih.gov Similarly, a zinc complex with a pyrazole-benzimidazole ligand self-assembles into one-dimensional chains via N-H···Cl hydrogen bonds. research-nexus.net These non-covalent interactions are crucial in stabilizing the crystal packing and can influence the material's bulk properties.

Catalytic Applications of Derived Metal Complexes

The versatile coordination chemistry and electronic properties of metal complexes derived from pyrazole-ethanol and related ligands have led to their exploration in various catalytic applications.

Olefin Oligomerization and Polymerization: Nickel(II) complexes of [2-(3,5-dimethyl-pyrazol-1-yl)-ethanol], an analogue of the title compound, have been shown to be active catalysts for ethylene (B1197577) oligomerization when activated with ethylaluminium dichloride (EtAlCl₂). ug.edu.gh These catalysts primarily produce butenes and hexenes. ug.edu.gh In contrast, the corresponding iron, cobalt, and palladium complexes were found to be inactive under the tested conditions. ug.edu.gh Other palladium(II) complexes with pyrazolyl-carbonyl ligands have been shown to catalyze ethylene polymerization when activated with methylaluminoxane (B55162) (MAO). uwc.ac.za

Oxidation Catalysis: Copper complexes featuring pyrazole-based ligands are effective catalysts for various oxidation reactions. They have demonstrated excellent catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of the catecholase enzyme. bohrium.com A dimeric copper(II) complex with a hexyl bis(pyrazol-1-yl)acetate ligand has also been reported as an efficient catalyst for the Kharasch–Sosnovsky reaction, a type of allylic oxidation. mdpi.com

Biocatalysis and Enzyme Mimicry: Due to their suitable redox potentials, copper(II) complexes with pyrazole derivatives can act as mimics for antioxidant enzymes. nih.gov Certain complexes have been shown to possess trifunctional enzyme-mimicking capabilities, exhibiting activities similar to superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which are crucial for detoxifying reactive oxygen species. nih.gov

Copolymerization Reactions: Zinc(II) benzoate (B1203000) complexes supported by pyrazole ligands have been successfully employed as catalysts for the ring-opening copolymerization of cyclohexene (B86901) oxide (CHO) and carbon dioxide (CO₂), producing polycarbonates. mdpi.com

Dehydrogenation Reactions: Ruthenium(II) complexes bearing pyrazole-pyridine-pyrazole (NNN) pincer ligands have been developed as catalysts for the acceptorless dehydrogenation of primary alcohols to produce aldehydes, with dihydrogen as the only byproduct. rsc.org

| Metal Complex Type | Catalytic Reaction | Substrates | Products | Reference |

| Nickel(II) / [2-(3,5-dimethyl-pyrazol-1-yl)-ethanol] | Ethylene Oligomerization | Ethylene | Butenes, Hexenes | ug.edu.gh |

| Copper(II) / Pyrazole-based ligands | Catechol Oxidation | Catechol | o-quinone | bohrium.com |

| Copper(II) / Hexyl bis(pyrazol-1-yl)acetate | Allylic Oxidation | Cyclohexene, tert-butyl peroxybenzoate | Allylic benzoates | mdpi.com |

| Copper(II) / Pyrazole derivatives | Antioxidant Enzyme Mimicry | Superoxide, Hydrogen peroxide | O₂, Water | nih.gov |

| Zinc(II) / Pyrazole-benzoates | Ring-Opening Copolymerization | Cyclohexene oxide, CO₂ | Poly(cyclohexene carbonate) | mdpi.com |

| Ruthenium(II) / Pyrazole-pyridine-pyrazole | Acceptorless Alcohol Dehydrogenation | Primary alcohols | Aldehydes | rsc.org |

Investigations in Homogeneous Catalysis

The application of metal complexes derived from pyrazole-ethanol type ligands in homogeneous catalysis has been a subject of significant research interest. A notable study in this area involves the synthesis and catalytic evaluation of iron(II), cobalt(II), nickel(II), and palladium(II) complexes with the closely related ligand, [2-(3,5-dimethyl-pyrazol-1-yl)-ethanol] (L1). ug.edu.gh In this research, the ligand L1 was reacted with various metal salts to yield complexes such as [(L1)₂FeCl₂], [(L1)₂CoCl₂], [(L1)₂NiBr₂], and [(L1)₂Pd(Me)Cl]. ug.edu.gh

These complexes were subsequently investigated as catalysts for the oligomerization of ethylene, a process of significant industrial importance for the production of linear alpha-olefins. The catalytic activity of these complexes was assessed upon activation with ethylaluminum dichloride (EtAlCl₂). ug.edu.gh The findings from these investigations revealed that the nickel(II) complexes, specifically [(L1)₂NiBr₂], exhibited notable catalytic activity for ethylene oligomerization. ug.edu.gh In contrast, the iron, cobalt, and palladium complexes were found to be inactive under the tested conditions. ug.edu.gh

Table 1: Ethylene Oligomerization Catalyzed by a Nickel Complex of a Pyrazole-Ethanol Ligand

| Catalyst | Co-catalyst | Activity (kg/mol Ni·h) | Product Distribution |

|---|---|---|---|

| [(L1)₂NiBr₂] | EtAlCl₂ | Up to 4329 | Butenes (57%) and Hexenes (43%) |

Data sourced from Ainooson et al., 2011. ug.edu.gh

The detailed product distribution indicates that the catalytic system favors the formation of shorter-chain olefins. A portion of the butene and hexene products were also observed to undergo subsequent Friedel-Crafts alkylation reactions with the toluene (B28343) solvent, a common side reaction in such catalytic systems. ug.edu.gh These findings underscore the nuanced reactivity of these homogeneous catalysts and provide a foundation for further ligand design and optimization to enhance selectivity and activity.

Potential in Heterogeneous Catalysis

While the use of metal complexes of this compound and its analogs in homogeneous catalysis has shown promise, their potential in heterogeneous catalysis remains a largely unexplored area of research. Heterogeneous catalysts, where the active catalytic species is immobilized on a solid support, offer significant advantages in terms of catalyst separation and recycling, which are crucial for industrial applications.

The functional groups present in this compound, namely the pyrazole nitrogen atoms and the terminal hydroxyl group, provide potential anchoring points for grafting the corresponding metal complexes onto solid supports such as silica, alumina, or polymers. This immobilization could potentially lead to robust and reusable catalysts. However, based on currently available scientific literature, there are no specific studies that have investigated the synthesis and application of heterogenized metal complexes of this compound for catalytic transformations.

Future research in this direction could involve the surface modification of support materials with functional groups that can react with the hydroxyl or pyrazole moieties of the ligand, followed by metallation to generate the active heterogeneous catalyst. The catalytic performance of such materials could then be evaluated in various organic transformations, potentially expanding the utility of this versatile ligand scaffold.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms. For 2-(5-methyl-1H-pyrazol-3-yl)ethanol, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environments, and their proximity to each other. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl, methylene (B1212753), and pyrazole (B372694) ring protons. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the protons on the carbon adjacent to the hydroxyl group (CH₂OH) would appear at a different chemical shift than the protons of the methyl group (CH₃).

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms they are bonded to. For example, the carbon atom of the methyl group will have a characteristic chemical shift, as will the carbons of the pyrazole ring and the ethanol (B145695) side chain. In ethanol, for example, the CH₂ group's carbon appears at a larger chemical shift (around 60 ppm) due to the attached electronegative oxygen atom. libretexts.org

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | ~2.3 | ~10-15 |

| Pyrazole-CH | ~6.0 | ~105 |

| Pyrazole-C(CH₃) | - | ~148 |

| Pyrazole-C(CH₂CH₂OH) | - | ~150 |

| CH₂ (ring side) | ~2.8 | ~30 |

| CH₂ (OH side) | ~3.8 | ~60 |

| OH | Variable | - |

| NH | Variable | - |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The spectrum of this compound is expected to show a broad, strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. libretexts.org A medium to strong band for the C-O stretching vibration would appear around 1050-1150 cm⁻¹. The N-H stretching vibration of the pyrazole ring is expected in the range of 3100-3500 cm⁻¹, while C-H stretching vibrations of the methyl and methylene groups will be observed around 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also exhibit characteristic peaks. For instance, the C-H stretching modes of the methyl group are typically observed around 2800-3000 cm⁻¹, and the C-O stretching mode appears around 1000 cm⁻¹. physicsopenlab.org

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H | Stretch, H-bonded | 3200-3600 (broad) | ~3400 |

| N-H | Stretch | 3100-3500 | Not typically strong |

| C-H (sp³) | Stretch | 2850-3000 | 2800-3000 |

| C=N (pyrazole) | Stretch | ~1600 | ~1600 |

| C-O | Stretch | 1050-1150 | ~1000 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to the exact mass of the molecule. For ethanol, the molecular ion peak is at an m/z of 46. docbrown.info The fragmentation pattern provides valuable structural information. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. docbrown.info For this compound, fragmentation could involve cleavage of the bond between the pyrazole ring and the ethanol side chain, as well as fragmentation of the pyrazole ring itself.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (mass-to-charge ratio) | Possible Structure |

| [M]⁺ | 140 | [C₆H₁₀N₂O]⁺ |

| [M-H₂O]⁺ | 122 | Ion from loss of water |

| [M-CH₂OH]⁺ | 109 | Ion from loss of hydroxymethyl radical |

| [C₅H₇N₂]⁺ | 95 | Pyrazole ring fragment |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Analysis (e.g., UV-Vis)

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the pyrazole ring. The position and intensity of these bands are influenced by the substituents on the ring. For some pyrazole derivatives, absorption bands appear in the visible region upon irradiation with UV light. researchgate.net The presence of the ethanol substituent may cause a slight shift in the absorption maximum compared to the unsubstituted pyrazole. While not all molecules are fluorescent, if this compound exhibits fluorescence, emission spectroscopy could be used to study its excited state properties.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(5-methyl-1H-pyrazol-3-yl)ethanol, DFT calculations offer deep insights into its geometry, electronic properties, and potential reactivity.

Molecular Geometry Optimization and Conformation Analysis

The first step in a typical DFT study involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For pyrazole (B372694) derivatives, the planarity of the pyrazole ring and the orientation of its substituents are of key interest.

For this compound, it is expected that the pyrazole ring itself would be planar. The conformational analysis would focus on the rotation around the C-C bond connecting the ethanol (B145695) side chain to the pyrazole ring and the orientation of the hydroxyl group. Different conformers would arise from the rotation of these groups, and their relative energies could be calculated to determine the most stable conformation. Intramolecular hydrogen bonding between the hydroxyl group and the pyrazole nitrogen atoms could play a significant role in stabilizing certain conformations.

A theoretical study on related pyrazole derivatives highlighted the importance of considering different conformers, as the calculated energy can vary, indicating different levels of stability. mdpi.com For instance, in the case of 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, different orientations of the pyridine (B92270) ring led to different conformers, with the experimentally observed conformation being the most stable due to intramolecular van der Waals interactions. mdpi.com

Table 1: Representative Calculated Bond Lengths and Angles for a Pyrazole Derivative

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C-C (ring junction) | 1.472 |

| Bond Length | N-N (pyrazole) | 1.354 |

| Bond Length | C=N (pyrazole) | 1.337 |

| Bond Angle | C-N-N (pyrazole) | 112.5 |

| Bond Angle | N-N-C (pyrazole) | 106.3 |

Note: Data is analogous from a study on 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol and serves as a representative example. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. irjweb.com

In the DFT study of 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, the HOMO was found to be a π-bonding orbital primarily localized on the pyrazole ring, while the LUMO was a π*-antibonding orbital spread across both the pyrazole and pyridine rings. mdpi.com The calculated HOMO-LUMO gap was approximately 3.4 eV. mdpi.com

For this compound, a similar distribution is anticipated. The HOMO is expected to be concentrated on the electron-rich pyrazole ring, making it the likely site for electrophilic attack. The LUMO would be distributed over the pyrazole ring and the substituents. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for a Pyrazole Derivative

| Orbital | Energy (eV) |

| HOMO | -6.2967 |

| LUMO | -1.8096 |

| HOMO-LUMO Gap (ΔE) | 4.4871 |

Note: Data is analogous from a study on a triazine derivative of benzimidazole (B57391) and serves as a representative example of typical values obtained from DFT calculations. irjweb.com

Prediction of Spectroscopic Parameters

DFT calculations can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) and Raman vibrational frequencies. These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

While specific predicted spectra for this compound are not available in the searched literature, general methodologies for such predictions are well-established. For NMR chemical shifts, the Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT is commonly used and has shown good agreement with experimental data for various organic molecules, including pyrazole derivatives. nih.govacs.org The accuracy of the prediction depends on the choice of the functional and basis set. nih.gov

Similarly, the vibrational frequencies (IR and Raman) can be calculated from the second derivatives of the energy with respect to the atomic positions. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. researchgate.netsapub.org Studies on other pyrazole compounds have demonstrated a good correlation between experimental and calculated vibrational spectra. researchgate.net

Reaction Pathway Energetics and Transition State Characterization

DFT can be employed to model chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy pathway, locate transition states, and calculate activation energies. This information is invaluable for understanding reaction mechanisms and predicting reaction outcomes.

For instance, a DFT study on the 1,3-dipolar cycloaddition reaction of diazopropane (B8614946) with chalcone (B49325) derivatives to form pyrazoles successfully elucidated the reaction mechanism and the regioselectivity of the products. mdpi.com The calculations identified the transition states and showed that the formation of pyrazole derivatives was kinetically and thermodynamically favored. mdpi.com Another study on the oxidation-induced N-N coupling to form pyrazoles also utilized DFT to investigate the reaction mechanism. rsc.orgnih.gov

For this compound, DFT could be used to investigate various reactions, such as the esterification of the hydroxyl group or electrophilic substitution on the pyrazole ring. The calculations would provide insights into the reaction barriers and the stability of intermediates and products.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a time-resolved picture of the molecular system, allowing for the study of its dynamic properties and intermolecular interactions that are not captured by static DFT calculations.

Investigation of Solvation Effects

The behavior of this compound in solution is of great interest, and MD simulations are well-suited to investigate solvation effects. By placing the molecule in a box of explicit solvent molecules (e.g., water), the simulation can track the interactions between the solute and solvent over time.

A key aspect to investigate is the formation of hydrogen bonds between the hydroxyl group of the ethanol side chain and the pyrazole nitrogen atoms with water molecules. The radial distribution function (RDF) can be calculated from the MD trajectory to quantify the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. This provides a detailed picture of the solvation shell structure.

Furthermore, the solvation free energy, which is the free energy change associated with transferring a molecule from the gas phase to a solvent, can be calculated using various techniques based on MD simulations. This parameter is crucial for understanding the solubility and partitioning behavior of the compound.

While no specific MD simulation studies on this compound were found, studies on other pyrazole derivatives in solution have been reported. For example, a study on a pyrazole derivative in various solvents calculated the solvation energies using a solvation model based on density (SMD), which is an implicit solvation model often used in conjunction with DFT. mdpi.com The results indicated that the compound was likely soluble in several organic solvents but less so in water. mdpi.com Another study on the dynamic behavior of an ethanol-water mixture provided insights into the hydrogen bonding network.

For this compound, an MD simulation in water would likely show strong hydrogen bonding interactions between the hydroxyl group and water, as well as between the pyrazole nitrogens and water. The methyl group would exhibit hydrophobic interactions with the solvent.

Adsorption Phenomena Studies6.3. Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Methodologies (excluding biological activity)

Further research or the publication of new studies specifically investigating this compound would be required to provide the detailed findings and data tables necessary to fulfill the original request.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Methodologies (e.g., Green Chemistry Principles)

Future synthetic research on 2-(5-methyl-1H-pyrazol-3-yl)ethanol will likely prioritize the development of environmentally benign and efficient methodologies. Traditional synthetic routes often involve harsh conditions and hazardous reagents. researchgate.net The application of green chemistry principles can mitigate these issues, enhancing both the sustainability and economic viability of its production. nih.gov

Key areas for exploration include:

Multicomponent Reactions (MCRs): Designing one-pot MCRs that combine starting materials like a β-diketone precursor, a hydrazine (B178648) source, and a molecule introducing the ethanol (B145695) side chain could offer a highly atom-economical and step-efficient pathway. researchgate.netmdpi.com Such strategies significantly reduce waste and energy consumption compared to linear syntheses.

Microwave and Ultrasound-Assisted Synthesis: The use of non-conventional energy sources like microwave irradiation and ultrasonication can dramatically shorten reaction times and improve yields. researchgate.netresearchgate.net These techniques often allow for solvent-free conditions or the use of green solvents like water or ethanol. researchgate.netekb.eg

Catalytic Approaches: Investigating the use of recyclable, heterogeneous catalysts, such as nano-ZnO or magnetic nanoparticles, can simplify product purification and catalyst recovery. researchgate.netmdpi.com Acid catalysts like montmorillonite (B579905) KSF have also shown promise in pyrazole (B372694) synthesis. nih.gov

Alternative Reagent Strategies: Replacing hazardous reagents like hydrazine with safer alternatives is a critical goal. rsc.org For instance, using semicarbazide (B1199961) hydrochloride in "on-water" conditions has been demonstrated as a greener alternative for synthesizing certain pyrazoles. rsc.org

Table 1: Comparison of Potential Green Synthetic Approaches for Pyrazole Derivatives

| Methodology | Key Advantages | Potential for this compound Synthesis | References |

|---|---|---|---|

| Multicomponent Reactions | High atom and step economy, reduced waste, operational simplicity. | A one-pot reaction of a suitable diketo-alcohol with a hydrazine source could provide direct access to the target molecule. | researchgate.netmdpi.com |

| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, potential for solvent-free reactions. | Can accelerate the cyclocondensation step, reducing energy consumption and reaction time. | researchgate.netresearchgate.net |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, simple procedure, often performed at room temperature. | Useful for promoting reactions in aqueous media, aligning with green solvent principles. | researchgate.net |

| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification, environmentally friendly. | Employing catalysts like nano-ZnO could offer a highly efficient and sustainable production route. | researchgate.netmdpi.com |

| "On Water" Synthesis | Avoids toxic organic solvents, simple work-up, often high yields. | The cyclization step could be performed in water, a universal green solvent. | rsc.org |

Design and Synthesis of Advanced Pyrazole-Ethanol Derived Ligands for Catalytic Systems

The structural features of this compound make it an excellent candidate for elaboration into sophisticated ligands for homogeneous catalysis. The pyrazole moiety provides N-donor atoms for metal coordination, while the hydroxyl group can be functionalized or act as a hemilabile coordinating site. nih.govresearchgate.net

Future research could focus on:

Pincer Ligands: Incorporating the this compound unit into pincer-type ligand frameworks could lead to highly stable and active catalysts. nih.gov The protic nature of the pyrazole NH group can be exploited for metal-ligand cooperation, facilitating bond activation and substrate transformation. nih.gov

Bidentate and Tridentate Ligands: The hydroxyl group can be modified to introduce additional donor atoms (e.g., phosphorus, sulfur, or other nitrogen-containing groups), creating a range of bidentate (N,O) or tridentate ligands. core.ac.uk These new ligands could be screened for applications in various catalytic reactions, such as transfer hydrogenation, hydrosilylation, and polymerization. core.ac.ukrsc.orgnih.gov

Cooperative Catalysis: The pyrazole and ethanol functionalities can work in concert. For example, in polymerization reactions, the pyrazole can bind to one metal center while the alcohol group coordinates to another, enabling dinuclear cooperative catalysis and enhancing reaction rates and polymer properties. nih.govrsc.org

Asymmetric Catalysis: Chiral centers can be introduced at the ethanol side chain or by derivatization, leading to chiral ligands for enantioselective catalysis, a highly valuable process in pharmaceutical synthesis.

Table 2: Potential Catalytic Applications for Ligands Derived from this compound

| Catalytic Application | Metal Center | Role of Pyrazole-Ethanol Ligand | References |

|---|---|---|---|

| Transfer Hydrogenation | Mn, Ru | Provides a robust coordination environment for the metal; the N-H or O-H group can participate in proton transfer steps. | core.ac.ukrsc.org |

| Ring-Opening Polymerization | Ti | Acts as a ligand to enhance catalytic activity; can facilitate dinuclear cooperation between metal centers. | nih.govrsc.org |

| Oxidation Catalysis | Cu | Mimics the active site of enzymes like catecholase by providing specific nitrogen and oxygen coordination sites. | research-nexus.net |

| Cross-Coupling Reactions | Pd | N-aryl pyrazole derivatives can be used as ligands to stabilize the palladium catalyst and facilitate C-C or C-N bond formation. | nih.gov |

Enhanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry offers a powerful, cost-effective tool for accelerating the discovery and optimization of pyrazole-based molecules. eurasianjournals.com By applying advanced modeling techniques to this compound and its derivatives, researchers can predict properties and guide experimental efforts.

Future directions in this area include:

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT), researchers can gain detailed insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its metal complexes. eurasianjournals.com This can help in understanding reaction mechanisms and designing better catalysts.

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of flexible derivatives and to model their interactions with biological targets or within materials. eurasianjournals.com This is crucial for designing molecules with specific binding affinities or material properties.

Quantitative Structure-Activity Relationship (QSAR): For applications in medicinal chemistry or materials science, 3D-QSAR models like CoMFA and CoMSIA can be developed. nih.gov These models correlate the structural features of a series of derivatives with their observed activity, enabling the design of more potent or effective compounds. nih.govnih.gov

Machine Learning and AI: Integrating machine learning algorithms with computational chemistry data can accelerate the screening of virtual libraries of derivatives, predicting their properties and identifying the most promising candidates for synthesis and testing. eurasianjournals.com

Development of Innovative Applications in Emerging Chemical Technologies

The unique structure of this compound opens doors to applications beyond traditional fields, particularly in emerging areas of chemical technology.

Prospective application areas include:

Functional Organic Materials: Pyrazole derivatives are known to possess interesting photophysical properties. mdpi.com By conjugating the pyrazole ring with other aromatic systems, derivatives of this compound could be developed as components for organic light-emitting diodes (OLEDs), sensors, or photochromic materials. mdpi.commdpi.com

Corrosion Inhibitors: Pyrazoles have shown effectiveness as corrosion inhibitors for various metals and alloys. researchgate.net The this compound molecule, with its multiple potential adsorption sites (N and O atoms, π-system), could be investigated as a green corrosion inhibitor for industrial applications.

Supramolecular Chemistry: The ability of the pyrazole N-H and ethanol O-H groups to participate in hydrogen bonding makes this molecule an excellent building block for constructing complex supramolecular architectures like metal-organic frameworks (MOFs) or hydrogen-bonded networks. nih.gov

Bioactive Scaffolds: While avoiding direct therapeutic claims, the pyrazole core is a "privileged scaffold" in drug discovery. tandfonline.comresearchgate.netmdpi.com Future research could use this compound as a starting point for creating libraries of compounds for screening in various biological assays, contributing to the development of new chemical probes to study biological systems. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.